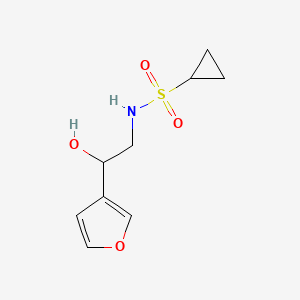
N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry, and also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations . For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .Molecular Structure Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Aplicaciones Científicas De Investigación
Lewis Acid Catalyzed Annulations
The study by Mackay et al. (2014) describes the Lewis acid catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, providing a method for synthesizing cyclopentene sulfonamides with high diastereoselectivity. This research demonstrates a synthetic application of cyclopropane derivatives in constructing complex cyclic structures, which could be related to the applications of N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide in synthesizing bioactive molecules or materials with unique properties (Mackay et al., 2014).
Construction of 2-Sulfonylbenzo[b]furans
Li and Liu (2014) reported an efficient method for constructing 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates. This study illustrates the versatility of sulfonyl and furan moieties in organic synthesis, potentially pointing towards the utility of N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide in synthesizing furan derivatives for pharmaceutical or material science applications (Li & Liu, 2014).
Divergent Gold-Catalysed Cyclisation Reactions
Drew et al. (2019) explored divergent gold-catalysed cyclisation reactions of cyclopropenylmethyl sulfonamides with tethered heteroaromatics. Their research highlights the potential of cyclopropane and sulfonamide derivatives in accessing densely functionalized heterocycles, relevant to the development of novel pharmaceuticals or organic materials (Drew et al., 2019).
Catalytic Enantioselective Cyclopropanation
The study by Denmark and O'connor (1997) on catalytic, enantioselective cyclopropanation of allylic alcohols underscores the significance of cyclopropane derivatives in asymmetric synthesis, providing insights into how N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide might be used in enantioselective catalysis or the synthesis of chiral molecules (Denmark & O'connor, 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c11-9(7-3-4-14-6-7)5-10-15(12,13)8-1-2-8/h3-4,6,8-11H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMREQVXSMZKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

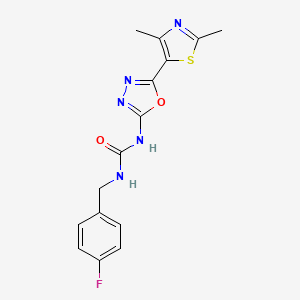
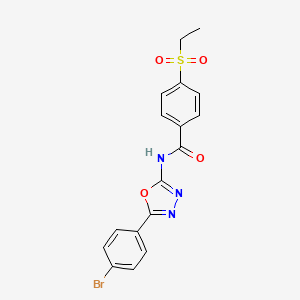
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
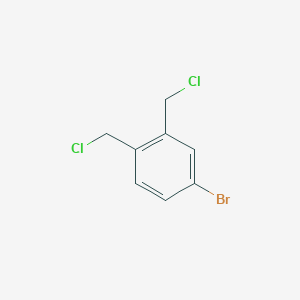
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
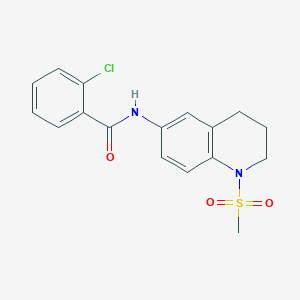
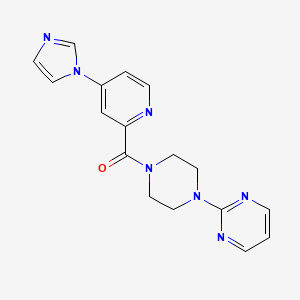
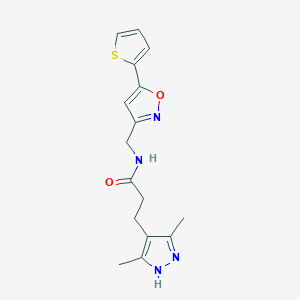
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)
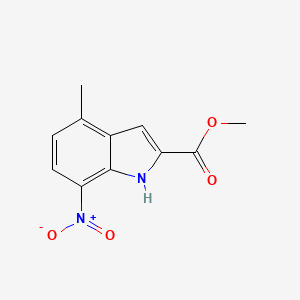
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)
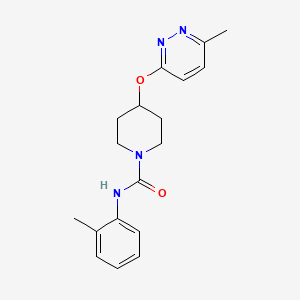
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)